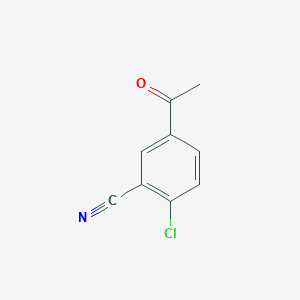

5-Acetyl-2-chlorobenzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile, a simple aromatic compound composed of a benzene (B151609) ring attached to a cyano group (-CN), serves as a fundamental building block in organic synthesis. atamankimya.comwikipedia.org Its derivatives, compounds where one or more hydrogen atoms on the benzene ring are replaced by other functional groups, are extensively used as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fine chemicals. acs.orgchemicalbook.com The reactivity of the cyano group allows for its conversion into various other functionalities, such as amines, amides, and carboxylic acids, making benzonitrile derivatives highly valuable precursors for more complex molecules. atamankimya.comwikipedia.orgacs.org They can also form coordination complexes with transition metals, which act as catalysts and synthetic intermediates. atamankimya.comwikipedia.org

Importance of Halogenated Benzonitriles as Synthetic Intermediates

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzonitrile framework significantly enhances its utility as a synthetic intermediate. Halogenated benzonitriles are key components in the synthesis of numerous commercial products. acs.orggoogle.com The presence of a halogen atom provides a reactive site for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. ontosight.aiacs.org For instance, palladium-catalyzed cyanation of aryl halides is a common and practical method for synthesizing benzonitrile derivatives. acs.org

Halogenated benzylamine (B48309) derivatives, which can be prepared from halogenated benzonitriles, are widely used as raw materials for pharmaceutical intermediates, agrochemicals, and dyes. google.com The specific halogen and its position on the benzene ring can influence the reactivity of the molecule and the properties of the final product. smolecule.com For example, 2-chlorobenzonitrile (B47944) is an activated aryl chloride often used in palladium-catalyzed direct arylation of heteroaromatics. lookchem.com

Positional Isomerism and Structural Considerations within Substituted Benzonitrile Frameworks

Positional isomerism, where functional groups are located at different positions on a molecule's carbon framework, plays a critical role in the chemical and physical properties of substituted benzonitriles. studysmarter.co.uk The arrangement of substituents on the benzene ring affects the molecule's electron distribution, reactivity, and even its three-dimensional shape. digitellinc.com

For instance, in dichlorobenzene, the three possible positional isomers (ortho-, meta-, and para-) exhibit different physical properties due to their varying molecular symmetries and intermolecular forces. studysmarter.co.uk Similarly, for a disubstituted benzonitrile like acetyl-chlorobenzonitrile, several positional isomers can exist, such as 2-acetyl-5-chlorobenzonitrile (B3100191) and the titular 5-acetyl-2-chlorobenzonitrile. sigmaaldrich.com These isomers, while having the same chemical formula, can exhibit distinct reactivity and may serve as precursors to different target molecules. smolecule.com The specific placement of the acetyl and chloro groups in this compound dictates its unique chemical behavior and its potential applications in synthesis. Studies on other substituted benzonitriles have shown that the position of an electron-withdrawing group, like the cyano group, relative to other substituents can significantly impact the molecule's electronic properties and its behavior in chemical reactions. digitellinc.com

The compound this compound is a specific isomer with the acetyl group at the 5-position and the chlorine atom at the 2-position of the benzonitrile ring. This precise arrangement of functional groups is crucial for its role as an intermediate in the synthesis of more complex molecules, including some with potential pharmaceutical applications. tdcommons.orggoogleapis.comgoogle.com

Chemical Properties and Data

The following tables provide key data for this compound and related compounds mentioned in this article.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 68505-13-5 |

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.603 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Acetyl-2-chlor-benzonitril |

Data sourced from chemsrc.combldpharm.combldpharm.com

Table 2: Positional Isomers of Acetyl-chlorobenzonitrile

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 68505-13-5 | C9H6ClNO | 179.603 |

| 2-Acetyl-5-chlorobenzonitrile | 1363508-12-6 | C9H6ClNO | 179.61 |

Data sourced from sigmaaldrich.comchemsrc.combldpharm.combldpharm.com

An exploration of the synthetic routes toward this compound and related chemical structures reveals a variety of established and modern chemical transformations. The construction of this molecule requires the strategic installation of both a nitrile and an acetyl functional group onto a chlorinated benzene ring. This article delves into the principal methodologies for achieving these transformations, organized by the functional group being introduced.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

5-acetyl-2-chlorobenzonitrile |

InChI |

InChI=1S/C9H6ClNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 |

InChI Key |

XDZZRTGYXHHRDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 5 Acetyl 2 Chlorobenzonitrile

Reactivity of the Nitrile Functional Group

The cyano (-C≡N) group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis to carboxylic acid derivatives, cycloaddition reactions to form heterocyclic rings, and reduction to an amine.

Transformations to Carboxylic Acid Derivatives (Amides, Acids)

One of the most common transformations of the nitrile group is its conversion to a carboxylic acid or an amide. This can be achieved through chemical hydrolysis under acidic or basic conditions, or through enzymatic pathways.

Chemical hydrolysis provides a direct route to convert the nitrile group of 5-Acetyl-2-chlorobenzonitrile into a carboxyl group. The reaction can proceed under either acidic or basic conditions, typically requiring heat.

Under basic conditions, the nitrile is saponified using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, leading to the formation of a carboxylate salt after a series of steps. A final acidification step is required to yield the carboxylic acid. For structurally similar compounds like 5-bromo-2-chlorobenzonitrile, hydrolysis is effectively carried out by heating with an inorganic base in an aqueous solution. google.com High temperatures can sometimes lead to the substitution of the chloro group by a hydroxyl group as a side reaction. google.com

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. mnstate.edu The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. Studies on substituted benzonitriles have shown that electron-withdrawing groups, like the acetyl group, can accelerate the rate of hydrolysis in concentrated sulfuric acid solutions.

Table 1: Typical Conditions for Chemical Hydrolysis of Substituted Benzonitriles

| Condition | Reagents | Temperature | Duration | Product |

|---|---|---|---|---|

| Basic | NaOH or KOH in water/alcohol | 60-150 °C | 2-24 hours | Carboxylate (requires acid workup) |

| Acidic | Concentrated H₂SO₄ or HCl | Reflux | Variable | Carboxylic Acid |

Enzymatic hydrolysis offers a green chemistry alternative to harsh chemical methods, proceeding under mild conditions of temperature and pH with high selectivity. pleiades.onlinenih.gov Two main enzyme systems are responsible for nitrile metabolism: nitrilases and nitrile hydratases, often working in conjunction with amidases. pleiades.onlinecsir.co.za

Nitrilase Pathway : Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. nih.gov This pathway avoids the intermediate formation of an amide.

Nitrile Hydratase/Amidase Pathway : This is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final carboxylic acid. pleiades.onlinecsir.co.za By inhibiting the amidase, it is possible to isolate the amide as the final product. csir.co.za

These biocatalytic systems, often derived from microorganisms like Rhodococcus species, can exhibit high chemo-, regio-, and enantioselectivity, which is particularly valuable in complex molecule synthesis. researchgate.net Aromatic nitriles are generally suitable substrates for these enzymatic transformations. csir.co.za

Table 2: Comparison of Biocatalytic Hydrolysis Pathways

| Enzyme System | Mechanism | Intermediate | Final Product | Key Features |

|---|---|---|---|---|

| Nitrilase | Direct hydrolysis | None | Carboxylic Acid | Single-step, direct conversion. |

| Nitrile Hydratase / Amidase | Two-step hydration and hydrolysis | Amide | Carboxylic Acid | Allows for isolation of amide intermediate. |

Cycloaddition Reactions (e.g., [3+2] Azide-Nitrile Cycloaddition for Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions to form heterocyclic systems. A prominent example is the [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring. researchgate.netyoutube.com This reaction, often termed a "click" reaction, is a highly efficient method for synthesizing 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres of carboxylic acids. youtube.com

The reaction is typically carried out by heating the nitrile with sodium azide (NaN₃). nih.gov The process is often facilitated by a Brønsted or Lewis acid catalyst, such as ammonium (B1175870) chloride or zinc salts, which activates the nitrile group towards nucleophilic attack by the azide anion. youtube.comorganic-chemistry.org The mechanism is generally considered a stepwise process involving the formation of an open-chain intermediate that subsequently cyclizes to form the aromatic tetrazole ring. acs.org

Table 3: Common Reagents for Tetrazole Synthesis from Nitriles

| Reagent | Catalyst | Solvent | Temperature |

|---|---|---|---|

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | ~100-120 °C |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Isopropanol | Reflux |

Reductions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine (benzylamine derivative). This transformation is fundamental in organic synthesis for introducing a basic amino-methyl group. Common methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents.

Catalytic Hydrogenation : This is a widely used industrial method. The nitrile is treated with hydrogen gas (H₂) over a metal catalyst. acs.org Typical catalysts include Raney Nickel, palladium on carbon (Pd/C), or platinum oxide. brainly.inchemicalforums.com The reaction often includes ammonia to suppress the formation of secondary amine byproducts. chemicalforums.com Studies on the hydrogenation of benzonitrile (B105546) over Pd/C show a consecutive reaction where the nitrile is first converted to benzylamine (B48309). acs.orghidenanalytical.com

Metal Hydride Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. brainly.in The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum-amine complexes. Other hydride reagents, such as sodium borohydride (B1222165) in the presence of a catalyst (e.g., AlCl₃ or NiCl₂), can also be employed. chemicalforums.com

Reactivity of the Chloro Functional Group

The chloro substituent on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles, but the reactivity can be dramatically enhanced by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. doubtnut.com

In this compound, the chloro group is strongly activated towards SNAr. This is because the nitrile group is in the ortho position and the acetyl group is in the para position. Both of these groups are potent electron-withdrawing substituents that can stabilize the negatively charged intermediate formed during the reaction.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition : A nucleophile attacks the carbon atom bearing the chloro group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions, where it is effectively stabilized by the nitrile and acetyl groups, respectively.

Elimination : The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the net substitution product.

This activation makes the chloro group in this compound a valuable site for introducing a wide range of nucleophiles, such as alkoxides, amines, and thiolates, allowing for further molecular diversification.

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is rendered electron-deficient by the strong electron-withdrawing effects of the cyano group (-CN) and the acetyl group (-COCH₃). This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) at the C-2 position, where the chlorine atom is located.

The mechanism of SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is effectively stabilized by the ortho-nitrile and para-acetyl groups. In the subsequent step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The activation of the C-Cl bond by both an ortho and a para electron-withdrawing group is a classic scenario for facilitating SNAr reactions. This substitution pattern is analogous to that seen in other activated systems, such as 2-chloro-3-cyanopyridines or 5-chloro-6-cyanoindolizines, where a halogen is similarly activated by suitably positioned electron-withdrawing functionalities, enabling facile displacement by various nucleophiles. nih.gov A wide range of nucleophiles can be employed to displace the chloride, leading to a diverse array of 2-substituted-5-acetylbenzonitriles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Alkoxy-5-acetylbenzonitriles |

| Amine | Ammonia (NH₃), Alkylamines | 2-Amino-5-acetylbenzonitriles |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Arylthio)-5-acetylbenzonitriles |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Acetyl-2-hydroxybenzonitrile |

Cross-Coupling Reactions

The carbon-chlorine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally effective for activating aryl halides. This compound is a suitable substrate for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. In these processes, the palladium catalyst undergoes oxidative addition into the C-Cl bond, initiating a catalytic cycle that culminates in the formation of a new bond at the C-2 position.

The Suzuki-Miyaura coupling, for instance, would involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield 5-acetyl-2-arylbenzonitriles. The feasibility of such transformations on related structures, like the Suzuki coupling of 2-acetyl-5-halothiophenes with arylboronic acids, has been well-documented, demonstrating the compatibility of the acetyl group with these reaction conditions. researchgate.net

While direct C-H functionalization on the benzonitrile ring is theoretically possible, achieving regioselectivity can be challenging without a directing group. The existing substituents would influence the site of any potential C-H activation, but cross-coupling at the C-Cl bond remains the more predictable and widely utilized pathway.

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | 6-Acetyl-[1,1'-biphenyl]-3-carbonitrile |

| Buchwald-Hartwig | Amine | N-Aryl-2-amino-5-acetylbenzonitrile |

| Heck | Alkene | 5-Acetyl-2-vinylbenzonitrile |

| Sonogashira | Terminal Alkyne | 5-Acetyl-2-(alkynyl)benzonitrile |

Beyond palladium, other transition metals like copper and nickel are also widely used for cross-coupling reactions. Copper-catalyzed reactions, often variants of the Ullmann condensation, can be used to couple aryl halides with alcohols, amines, and thiols. For this compound, a copper catalyst could facilitate its conversion to the corresponding phenol (B47542) or aniline (B41778) derivatives. Nickel catalysts, known for their cost-effectiveness and unique reactivity, can also effect Suzuki-type couplings and other carbon-carbon bond-forming reactions with aryl chlorides.

Additionally, the nitrile group itself can undergo transformations catalyzed by transition metals. For example, low-valent titanium complexes have been shown to catalyze the cyclotrimerization of benzonitriles to form 1,3,5-triazines.

Reactivity of the Acetyl Functional Group

The acetyl group provides another site for synthetic modification, primarily through reactions at the α-carbon (the methyl group) and the carbonyl carbon.

The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can attack electrophilic carbonyl compounds, such as aldehydes, in what is known as an Aldol reaction.

A particularly relevant example is the Claisen-Schmidt condensation, a type of crossed Aldol reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In a typical procedure, this compound would be treated with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide. The resulting enolate would attack the aldehyde, and a subsequent dehydration step would yield a chalcone (B49325) derivative (an α,β-unsaturated ketone). This exact type of reactivity has been demonstrated on the closely related substrate, 5-Chloro-2-acetyl thiophene (B33073), which readily condenses with p-anisaldehyde. ijaresm.com

Table 3: Example of a Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| This compound | Benzaldehyde (B42025) | NaOH | 3-(4-Chlorophenyl)-1-(4-cyanophenyl)prop-2-en-1-one |

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can induce "umpolung" or polarity reversal. nih.gov In the classic Benzoin reaction, an NHC catalyst facilitates the dimerization of two aldehydes to form an α-hydroxy ketone. The mechanism involves the NHC adding to an aldehyde to form a Breslow intermediate, which acts as an acyl anion equivalent. youtube.com

While the canonical Benzoin reaction and related NHC-catalyzed transformations primarily utilize aldehyde substrates due to their higher electrophilicity, the extension to ketones is more challenging and less common. The acetyl group in this compound is a ketone. While theoretically, an NHC could interact with the acetyl group to generate a nucleophilic intermediate, such transformations are not well-established for simple ketones in the absence of other activating features. Therefore, while NHC catalysis represents a powerful tool in modern synthesis, its direct application to the acetyl group of this compound for transformations analogous to the Benzoin reaction is not a commonly documented pathway.

Keto-Enol Tautomerism and Enolate Chemistry

The acetyl group in this compound is a key center of reactivity, primarily due to the acidity of its α-protons and its ability to exist in equilibrium between keto and enol tautomeric forms. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.org

The equilibrium between the keto and enol forms is influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the presence of both the chloro and the cyano groups, which are electron-withdrawing, is expected to increase the acidity of the α-protons of the acetyl group. This increased acidity facilitates the formation of the enolate anion, which is the conjugate base of both the keto and enol forms. libretexts.org The enolate is a powerful nucleophile and a key intermediate in many reactions of ketones. pressbooks.publibretexts.org

The formation of the enolate can be achieved by treatment with a suitable base. The choice of base is crucial and can range from weaker bases like alkali hydroxides or alkoxides to strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). pressbooks.pub Once formed, the enolate of this compound can participate in a variety of reactions, most notably alkylation. pressbooks.publibretexts.orglibretexts.org In these reactions, the nucleophilic α-carbon of the enolate attacks an electrophilic alkyl halide in an SN2 reaction, resulting in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. libretexts.orglibretexts.org

Table 1: Factors Influencing Keto-Enol Tautomerism and Enolate Formation

| Factor | Influence on this compound |

| Electron-withdrawing groups (Cl, CN) | Increase the acidity of α-protons, favoring enolate formation. |

| Base Strength | Stronger bases (e.g., LDA) lead to irreversible and complete enolate formation. |

| Solvent | Aprotic solvents are generally preferred for enolate alkylation reactions to avoid protonation of the enolate. |

While specific experimental data on the keto-enol equilibrium of this compound is not extensively documented in publicly available literature, the general principles of physical organic chemistry strongly suggest that the electron-withdrawing nature of the substituents will favor the formation and reactivity of its enolate intermediate.

Cascade Reactions and Annulations Involving Multiple Functional Groups

The strategic positioning of the acetyl, chloro, and nitrile groups on the benzonitrile framework makes this compound an excellent substrate for cascade and annulation reactions, leading to the synthesis of complex heterocyclic systems. These reactions often proceed in a one-pot manner, offering an efficient route to valuable molecular scaffolds. nih.govmdpi.com

Formation of Heterocyclic Ring Systems (e.g., Benzothiadiazine Rings, Benzo[b]thiophenes, Pyrazolopyridine Scaffolds)

The reactivity of this compound can be harnessed to construct a variety of fused heterocyclic rings.

Benzothiadiazine Rings: While direct synthesis from this compound is not explicitly detailed, analogous structures suggest a potential pathway. For instance, the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides can be achieved from o-aminobenzenesulfonamides. nih.govmdpi.comnih.govresearchgate.netcncb.ac.cn A hypothetical route could involve the conversion of the chloro group in this compound to a sulfonamide, followed by transformation of the acetyl group into an amino group, which could then undergo cyclization.

Benzo[b]thiophenes: A more direct application of this compound is in the synthesis of substituted benzo[b]thiophenes. The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, provides a plausible route. organic-chemistry.orgumich.edu This reaction involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgumich.edu In a variation of this reaction, an α-haloketone can be used. The 2-chloro substituent in this compound, along with the acetyl group, makes it a suitable precursor for benzo[b]thiophene formation. nih.govwikipedia.orgacs.org For example, reaction with a sulfur nucleophile could lead to displacement of the chlorine atom, followed by intramolecular condensation involving the acetyl group to form the thiophene ring.

Pyrazolopyridine Scaffolds: The presence of a β-ketonitrile functionality, which can be seen in the structure of this compound (acetyl and cyano groups are meta to each other), is key for the synthesis of pyrazolopyridine systems. enamine.netnih.govresearchgate.netmdpi.comrsc.orgnih.govrsc.orgrsc.org The reaction of β-ketonitriles with hydrazine (B178648) derivatives is a common method to construct the pyrazole (B372694) ring. nih.gov Subsequent manipulation of the remaining functional groups can then lead to the annulation of the pyridine (B92270) ring. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a powerful tool for forming cyclic ketones and can be adapted for the synthesis of heterocyclic systems. synarchive.comwikipedia.orgdntb.gov.uasemanticscholar.orgchem-station.com

Table 2: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Key Reaction Type | Relevant Functional Groups |

| Benzothiadiazine | Cyclization of sulfonamides | Chloro (convertible to sulfonamide), Acetyl (convertible to amino) |

| Benzo[b]thiophene | Gewald Reaction / Nucleophilic Cyclization | Acetyl, Chloro |

| Pyrazolopyridine | Pyrazole formation from β-ketonitrile, Pyridine annulation | Acetyl, Cyano |

Rearrangement Reactions and Mechanistic Investigations

The study of rearrangement reactions provides deeper insight into the reaction mechanisms and potential for generating novel molecular architectures. While specific rearrangement reactions involving this compound are not well-documented, the heterocyclic products derived from it can potentially undergo skeletal rearrangements.

For example, substituted benzothiophenes have been known to undergo rearrangements under certain conditions, such as acid-catalyzed ring contraction. Mechanistic investigations of cascade reactions involving ortho-acylbenzonitriles have revealed complex pathways, including nucleophilic attack on the nitrile group followed by ring closure and potential rearrangements of the resulting heterocyclic system. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms of such cascade reactions, including imine formation and subsequent cyclizations. mdpi.comnsf.govresearchgate.netacs.org

The Thorpe-Ziegler reaction, which could be a key step in the formation of pyridine rings from dinitrile precursors derived from this compound, proceeds through a distinct mechanism involving the formation of an enamine intermediate from the intramolecular condensation of nitriles. synarchive.comwikipedia.orgdntb.gov.uasemanticscholar.orgchem-station.com

Further mechanistic investigations, both experimental and computational, on the reactions of this compound and its derivatives would be invaluable in predicting and controlling the formation of new and complex heterocyclic structures, potentially uncovering novel rearrangement pathways.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Acetyl-2-chlorobenzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their interconnections.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within a molecule. In this compound, there are two main types of protons: those on the aromatic ring and those belonging to the acetyl methyl group. The electron-withdrawing nature of the chlorine, acetyl (C(O)CH₃), and nitrile (CN) groups significantly influences the chemical shifts (δ) of the aromatic protons, causing them to appear in the downfield region of the spectrum.

Experimental data obtained in deuterated methanol (B129727) (CD₃OD) at 400 MHz confirms the structure. google.com The aromatic region displays signals for three protons, consistent with the trisubstituted benzene (B151609) ring. The proton at position 6 (H-6), situated between the electron-withdrawing acetyl and nitrile groups, is expected to be the most deshielded and appears as a singlet (or a narrow doublet) at approximately 8.39 ppm. google.com The proton at position 4 (H-4) appears as a doublet of doublets at 8.22 ppm, showing coupling to both H-3 and H-6 (though the latter is a long-range coupling and may not be well-resolved). google.com The proton at position 3 (H-3) is observed as a doublet at 7.78 ppm, coupled to H-4. google.com The methyl protons of the acetyl group, being further from the electronegative elements, resonate upfield as a sharp singlet at 2.68 ppm, integrating to three protons. google.com

Table 1: Experimental ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.39 | s | - |

| H-4 | 8.22 | dd | 8.4, 2.0 |

| H-3 | 7.78 | d | 8.4 |

| -CH₃ (acetyl) | 2.68 | s | - |

Solvent: CD₃OD, Frequency: 400 MHz google.com

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. For this compound, nine distinct carbon signals are expected. The spectrum would feature signals for the carbonyl carbon, the nitrile carbon, six aromatic carbons, and the acetyl methyl carbon.

While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on substituent effects. The carbonyl carbon of the acetyl group is expected to appear significantly downfield, typically in the range of 195-200 ppm. The nitrile carbon signal is generally found between 115-120 ppm. The aromatic carbons' shifts are influenced by the attached groups; the carbon bearing the chlorine (C-2) and the carbon bearing the acetyl group (C-5) would be downfield, while the carbon attached to the nitrile group (C-1) would also be distinct. The methyl carbon of the acetyl group will appear at the most upfield position, generally between 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl) | ~197 |

| Aromatic C-Cl | ~138 |

| Aromatic C-H | ~135 |

| Aromatic C-H | ~133 |

| Aromatic C-C=O | ~132 |

| Aromatic C-H | ~130 |

| C≡N | ~117 |

| Aromatic C-CN | ~115 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing scalar coupling and connectivity between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the aromatic protons. A cross-peak would be observed between the signals at 8.22 ppm (H-4) and 7.78 ppm (H-3), confirming their adjacent positions on the aromatic ring. The absence of a COSY correlation for the signal at 8.39 ppm (H-6) with H-3 or H-4 would support its assignment as a more isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. It would definitively assign the carbon signals for the protonated aromatic positions (C-3, C-4, and C-6) and the acetyl methyl carbon. For instance, the proton signal at 2.68 ppm would show a correlation to the carbon signal predicted around 27 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of a compound with minimal fragmentation. For this compound (C₉H₆ClNO), the exact mass can be calculated. The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak [M]+.

In positive ion mode, the spectrum would be expected to show a protonated molecular ion [M+H]⁺.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Ratio |

|---|

In techniques that induce fragmentation, such as electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, this compound would be expected to break apart in a predictable manner. The analysis of these fragments helps to confirm the presence of specific functional groups.

A primary and highly favorable fragmentation pathway would be the loss of the acetyl methyl group (•CH₃, mass 15) via alpha-cleavage, resulting in a stable acylium ion. This fragment is often observed as the base peak in the mass spectra of acetyl-substituted aromatic compounds. Another potential fragmentation could involve the loss of the entire acetyl group as a ketene (B1206846) (CH₂=C=O, mass 42) or the loss of a chlorine radical (•Cl, mass 35/37).

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Description of Loss | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M - CH₃]⁺ | Loss of a methyl radical | 164 |

| [M - Cl]⁺ | Loss of a chlorine radical | 144 |

This comprehensive spectroscopic analysis, combining various NMR and MS techniques, allows for the unequivocal structural determination and purity verification of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the vibrational energies of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. Although a specific spectrum for this compound is not available, the expected regions for its principal vibrational modes can be predicted based on established correlation tables.

The nitrile (C≡N) group typically exhibits a sharp, medium-intensity stretching vibration in the range of 2220–2260 cm⁻¹. The acetyl group's carbonyl (C=O) stretch is expected to produce a strong, sharp absorption band around 1680-1700 cm⁻¹. Additionally, C-H stretches from the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl bond would show a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Type of Vibration |

| Nitrile (C≡N) | 2220–2260 | Medium, Sharp | Stretch |

| Carbonyl (C=O) | 1680–1700 | Strong, Sharp | Stretch |

| Aromatic C-H | 3000–3100 | Medium to Weak | Stretch |

| Methyl C-H | 2850–2960 | Medium to Weak | Stretch |

| Aromatic C=C | 1450–1600 | Medium to Weak | Stretch |

| C-Cl | 600–800 | Medium to Strong | Stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. For this compound, the symmetric nitrile (C≡N) stretch would be expected to produce a strong and distinct Raman signal. The aromatic ring vibrations would also be prominent. While specific experimental data for this compound is not available, analysis of related structures like (5-Acetyl-2-ethoxyphenyl)acetonitrile confirms the utility of Raman spectroscopy in identifying the key functional groups. bldpharm.com

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study conjugated systems. The benzonitrile (B105546) ring, substituted with an acetyl group, constitutes a conjugated system. Therefore, this compound is expected to absorb UV radiation. The spectrum would likely display π → π* transitions characteristic of the substituted aromatic system. The exact absorption maxima (λ_max) would depend on the solvent used, but would be anticipated in the UV region, likely between 250 and 350 nm.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as π–π stacking. chemsrc.comeurjchem.com This technique would confirm the planar structure of the benzene ring and the geometry of the acetyl and nitrile substituents relative to the ring. Powder XRD could be used to analyze the bulk crystalline sample, identifying its crystal phase and assessing its purity.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction.

Gas Chromatography (GC) for Volatile Components and Purity

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The method could be employed to determine the purity of a sample by separating the target compound from any residual solvents, starting materials, or byproducts from its synthesis. The retention time of the compound would be characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate), and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. For related benzonitrile compounds, GC is often coupled with mass spectrometry (GC-MS) to identify degradation products or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progression

High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique for the assessment of purity and the monitoring of reaction progression in the synthesis of this compound. Its high resolving power allows for the effective separation of the main compound from starting materials, intermediates, by-products, and other impurities, providing critical data for process optimization and quality control.

The most common mode of HPLC employed for the analysis of moderately polar compounds like this compound is reverse-phase chromatography. In this technique, the stationary phase is nonpolar (typically octadecylsilane, C18, bonded to silica (B1680970) particles), while the mobile phase is a more polar solvent mixture, usually consisting of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol.

Purity Assessment:

For purity assessment, a validated HPLC method can quantify the presence of even trace amounts of impurities in a sample of this compound. By injecting a solution of the sample, the resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding substance. The purity is then typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. This method is crucial for ensuring that the final product meets the required quality standards for its intended application.

Reaction Progression Monitoring:

HPLC is also a powerful tool for monitoring the progress of a chemical reaction in real-time. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. By observing the decrease in the peak area of the starting materials and the simultaneous increase in the peak area of the product, this compound, chemists can determine the reaction kinetics and the optimal time to terminate the reaction. This helps to maximize the yield and minimize the formation of degradation products or unwanted side-products.

A typical reverse-phase HPLC method for the analysis of substituted benzonitriles, which would be applicable to this compound, is detailed in the following table. The conditions are based on established methods for structurally similar aromatic compounds.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV-Vis Detector at a wavelength of 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase or Acetonitrile/Water mixture |

Detailed Research Findings:

In a typical analysis, a sample of this compound would be dissolved in the diluent and injected into the HPLC system. The compound, being relatively nonpolar, would be retained on the C18 column and would elute at a specific retention time under the given conditions. Any more polar impurities would elute earlier, while any less polar impurities would have longer retention times. The resulting chromatogram provides a clear "fingerprint" of the sample's composition, allowing for precise determination of purity and the tracking of reaction conversion.

Due to a lack of specific published research on the compound "this compound" corresponding to the detailed computational and theoretical investigations requested, a scientifically accurate article with detailed, citable research findings and data tables cannot be generated at this time.

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have performed and published results for the following analyses on this compound:

Density Functional Theory (DFT) for Geometry Optimization: No published optimized coordinates, bond lengths, or bond angles were found.

Time-Dependent Density Functional Theory (TD-DFT): Specific electronic transition data and spectroscopic validation studies are not available.

Molecular Orbital Analysis: Calculated HOMO/LUMO energy levels and their corresponding energy gap for this molecule are not present in the surveyed literature.

Electrostatic Potential (MEP) Mapping: Published MEP maps and analyses of electrophilic/nucleophilic sites for this compound were not located.

Reaction Mechanism Elucidation: There are no available computational studies detailing transition state characterizations or energy barriers for reactions involving this compound.

Generating an article on these specific topics without published data would require fabricating results, which would be scientifically inaccurate and misleading. Therefore, in adherence with the principles of providing accurate and non-hallucinatory information, the request cannot be fulfilled as outlined.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Modeling

Reaction Pathway Analysis and Plausible Mechanism Proposals

Computational analysis, particularly using Density Functional Theory (DFT), allows for the exploration of potential reaction pathways for molecules like 5-Acetyl-2-chlorobenzonitrile. mdpi.comnih.gov By calculating the energies of reactants, transition states, and products, chemists can propose plausible mechanisms for various transformations. smu.eduacs.org

For this compound, two primary sites of reactivity are the aromatic ring and the acetyl group. The presence of the electron-withdrawing acetyl and chloro substituents deactivates the ring towards electrophilic aromatic substitution, while making it more susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is a potential leaving group in SNAr reactions. Computational studies on similar 2-chlorobenzonitrile (B47944) derivatives can provide insights into the mechanism. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. DFT calculations can model the geometry and stability of this intermediate and the associated transition states. The reaction pathway can be partitioned into distinct phases: an initial contact phase of the reactants, a preparation phase leading to the transition state, the chemical transformation itself, and finally, product formation and separation. acs.org

A hypothetical SNAr reaction with a nucleophile (Nu⁻) is depicted below:

| Step | Description | Plausible Intermediate/Transition State |

|---|---|---|

| 1 | Nucleophilic attack at the carbon bearing the chlorine atom. | Formation of a Meisenheimer complex (a resonance-stabilized carbanion). |

| 2 | Departure of the chloride ion. | Transition state leading to the final product. |

| 3 | Re-aromatization of the ring. | Formation of the substituted product. |

Reactions at the Acetyl Group: The acetyl group offers another avenue for reactivity, such as nucleophilic addition to the carbonyl carbon. Computational models can predict the feasibility of such reactions and the stereochemical outcomes.

Structure-Reactivity Relationship Studies (Chemical Basis)

The reactivity of this compound is intricately linked to the electronic and steric effects of its substituents. nih.gov

The nitrile (-CN), acetyl (-COCH₃), and chloro (-Cl) groups are all electron-withdrawing. Their combined effect significantly influences the electron density distribution on the aromatic ring.

Nitrile and Acetyl Groups: Both the nitrile and acetyl groups are strong deactivating groups, withdrawing electron density through both inductive and resonance effects. rsc.org This deactivation makes electrophilic aromatic substitution reactions energetically unfavorable. Conversely, this electron deficiency makes the aromatic ring more susceptible to attack by nucleophiles.

Chloro Group: The chlorine atom is also an electron-withdrawing group via induction due to its high electronegativity. However, it can donate electron density to the ring through resonance. In the case of this compound, the inductive effect is generally considered to be dominant.

The interplay of these electronic effects governs the regioselectivity of potential reactions. For instance, in a hypothetical electrophilic substitution, the directing effects of the substituents would need to be considered. However, due to the strong deactivation of the ring, such reactions are unlikely. In nucleophilic aromatic substitution, the electron-withdrawing groups stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -CN (Nitrile) | C1 | Strongly electron-withdrawing (Inductive and Resonance) | Deactivates the ring towards electrophilic attack; activates towards nucleophilic attack. |

| -Cl (Chloro) | C2 | Electron-withdrawing (Inductive) and weakly electron-donating (Resonance) | Deactivates the ring; potential leaving group in SNAr. |

| -COCH₃ (Acetyl) | C5 | Strongly electron-withdrawing (Inductive and Resonance) | Deactivates the ring towards electrophilic attack; activates towards nucleophilic attack. |

Steric hindrance plays a crucial role in determining the feasibility and outcome of chemical reactions. In this compound, the ortho-chloro substituent can sterically hinder the approach of reactants to the adjacent nitrile group and the C1 position of the aromatic ring.

Computational methods can quantify these steric effects by calculating the steric energy of different conformations and transition states. For example, in a potential SNAr reaction at the C2 position, the size of the incoming nucleophile will be a critical factor. A bulky nucleophile might face significant steric repulsion from the adjacent nitrile group, potentially slowing down the reaction rate or favoring attack at a less hindered site if one were available. Similarly, reactions involving the acetyl group might be influenced by the proximity of the substituents on the ring.

Advanced Computational Methods in Organic Chemistry

Beyond standard DFT calculations, a range of advanced computational methods can be applied to study the reactivity of this compound. researchgate.netrsc.org These methods provide a more detailed and dynamic picture of chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, including its conformational changes and interactions with solvent molecules. This can be particularly useful for understanding how the solvent might influence reaction pathways and rates.

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments, such as in the presence of a catalyst or in a biological system, QM/MM methods can be employed. These methods treat the reactive center with high-level quantum mechanics while the surrounding environment is modeled using more computationally efficient molecular mechanics.

Ab Initio Methods: High-level ab initio calculations, while computationally expensive, can provide very accurate energy predictions and can be used to benchmark the results from DFT and other methods.

The application of these advanced computational tools can lead to a more comprehensive understanding of the chemical behavior of this compound, guiding synthetic efforts and the design of new reactions. nih.gov

Applications of 5 Acetyl 2 Chlorobenzonitrile As a Chemical Precursor

Building Block in Complex Organic Synthesis

5-Acetyl-2-chlorobenzonitrile serves as a foundational building block in multi-step organic synthesis. Substituted benzonitriles are recognized as versatile precursors for a wide array of organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The unique chemical properties stemming from its distinct functional groups provide multiple reaction pathways.

The high reactivity of this compound can be attributed to the combined electronic effects of its substituents:

Nitrile Group (-CN): This strong electron-withdrawing group can participate in nucleophilic addition and substitution reactions. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to other classes of compounds.

Acetyl Group (-COCH₃): The carbonyl function of the acetyl group is a site for nucleophilic attack and can be used in condensation reactions. The adjacent methyl group possesses acidic protons, making it an active methylene (B1212753) function that can be involved in base-catalyzed reactions.

Chloro Substituent (-Cl): As a halogen, it can be replaced via nucleophilic aromatic substitution under specific conditions and influences the electronic properties of the benzene (B151609) ring.

This combination of reactive sites allows chemists to selectively modify different parts of the molecule, constructing complex molecular architectures step-by-step. The electron-withdrawing nature of both the acetyl and nitrile groups also directs the position of further electrophilic substitution reactions on the aromatic ring.

Precursor for Advanced Organic Materials

The class of aromatic nitriles, to which this compound belongs, are important intermediates in the materials science sector. They are utilized in the manufacturing of specialty polymers, protective coatings, and various functional dyes.

Aromatic nitriles are established precursors in the synthesis of dyes and pigments. The nitrile group is a key synthon for the creation of chromophoric systems found in many classes of dyes. Although specific examples detailing the use of this compound are specialized, its structural motifs are relevant to the synthesis of azo dyes, phthalocyanine (B1677752) pigments, and other complex colored compounds where substituted aromatic rings are required. The presence of the acetyl and chloro groups allows for further modification to fine-tune the color and performance properties of the final dye product.

Substituted benzonitriles are used in the production of optical brightening agents (OBAs), also known as fluorescent whitening agents. These compounds function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, causing a whitening effect. The synthesis of complex, conjugated molecules required for OBAs, such as stilbene (B7821643) derivatives, often involves intermediates derived from benzonitriles. Furthermore, aromatic nitriles are employed in the manufacture of specialty polymers used for protective coatings, where their incorporation can enhance thermal stability and other physical properties.

Intermediate in the Synthesis of Heterocyclic Compounds

One of the most significant applications of this compound is its role as a precursor for the synthesis of heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.gov The functional groups of this compound allow it to be a versatile starting material for constructing various ring systems.

The reactivity of the acetyl and nitrile functions can be harnessed to build different heterocyclic rings through cyclization and condensation reactions. For instance, related acetyl-aromatic compounds are known to react with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. nih.gov Similarly, the benzoylacetonitrile (B15868) framework is a well-established synthon for five-membered heterocycles. Research on related structures, such as 5-chloro-2-hydroxybenzonitrile, has demonstrated its utility in synthesizing pharmacologically potent benzofuran (B130515) derivatives. rasayanjournal.co.in The 2-aminobenzonitrile (B23959) class of compounds, which are structurally similar, are crucial starting materials for fused heterocyclic systems like quinazolines and benzodiazepines.

The table below summarizes some of the heterocyclic systems that can be synthesized from precursors containing acetyl and nitrile functionalities.

| Precursor Functional Groups | Reagent(s) | Resulting Heterocyclic Ring |

| Acetyl, Nitrile | Hydrazine Hydrate | Pyrazole (B372694) |

| Acetyl, Nitrile | Phenylhydrazine | Phenyl-substituted Pyrazole |

| Acetyl, Nitrile | Hydroxylamine | Isoxazole |

| Acetyl, Nitrile | Thiosemicarbazide | Thiazole derivative |

| Nitrile, Active Methylene | Various | Pyridine (B92270), Pyrimidine |

| Nitrile, Chloro | Amines | Fused heterocycles (e.g., Quinazolines) |

Role in Ligand Design and Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial for developing catalysts, chemical sensors, and metal-containing materials. This compound possesses two potential coordination sites, making it a candidate for use in ligand design.

Nitrile Group: Nitriles are well-established ligands in coordination chemistry. nih.gov The nitrogen atom has a lone pair of electrons that can donate to a metal center. Benzonitrile (B105546) is considered a soft, charge-neutral (L-type) ligand that can also act as a π-acceptor, stabilizing metals in low oxidation states. wikipedia.org Specifically designed benzonitrile-containing ligands have been shown to promote catalytic reactions by binding to the metal center and influencing its electronic properties. chemrxiv.org

Acetyl Group: The carbonyl oxygen of the acetyl group also has lone pairs of electrons and can act as a Lewis base, coordinating to a metal center.

The presence of these two distinct binding sites means that this compound could potentially act as a monodentate ligand (binding through either the nitrogen or the oxygen) or, following modification, as a bidentate ligand, where two atoms bind to the same metal center. The design of molecules with specific binding capabilities is a core aspect of creating enzyme inhibitors and catalysts, and acetophenone (B1666503) derivatives have been widely explored for such purposes. researchgate.netnih.gov The dual functionality of this compound provides a versatile scaffold for developing more complex ligands tailored for specific applications in catalysis and materials science.

Green Chemistry Principles and Sustainable Synthesis of 5 Acetyl 2 Chlorobenzonitrile

Development of Environmentally Benign Synthetic Routes

Traditional routes for synthesizing substituted benzonitriles often involve harsh reaction conditions, toxic reagents, and significant waste generation. For instance, classical methods might rely on the cyanation of halogenated precursors, which can utilize toxic cyanide salts. In contrast, modern approaches focus on developing greener alternatives.

One promising strategy is the ammoxidation of substituted toluenes. This process involves the reaction of a methyl group on an aromatic ring with ammonia (B1221849) and oxygen to directly form the nitrile group. For example, the ammoxidation of 2-chlorotoluene (B165313) is a one-step method to produce 2-chlorobenzonitrile (B47944). This approach can be considered more environmentally benign as it avoids the use of highly toxic cyanating agents. Research into catalysts, such as V2O5/Al2O3 systems, aims to improve the selectivity and yield of such reactions, making them more efficient and sustainable for producing compounds like 5-acetyl-2-chlorobenzonitrile from appropriately substituted precursors.

Another green approach involves the one-pot synthesis from corresponding aldehydes. This method avoids the isolation of intermediate compounds like oximes, thereby reducing solvent use and energy consumption for purification steps. Such strategies are valuable for their operational simplicity and reduced environmental footprint. For instance, a green synthetic route for losartan, a complex pharmaceutical, was developed focusing on the efficient synthesis of its key benzonitrile (B105546) intermediate, 2-cyano-4'-methyl biphenyl, via a high-yield coupling reaction. epa.gov Similar principles can be applied to streamline the synthesis of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final desired product. monash.edu Synthetic pathways should be designed to maximize the incorporation of all reactant atoms into the product, thus minimizing waste. rsc.org

Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For example, the synthesis of the anti-inflammatory drug ibuprofen (B1674241) has been improved from a "brown" route with a 40% atom economy to a "green" route with a 77% atom economy, significantly reducing waste. monash.edu

In the context of this compound synthesis, evaluating different potential routes for their atom economy is essential. A hypothetical comparison can be made:

Route A (Low Atom Economy): A multi-step synthesis involving protecting groups and stoichiometric reagents would likely have a low atom economy, generating significant waste in the form of spent reagents and removed protecting groups.

Route B (High Atom Economy): A route utilizing a catalytic ammoxidation of a corresponding 3-acetyl-4-chlorotoluene would, in principle, have a very high atom economy, with water being the primary byproduct.

Waste minimization is directly linked to atom economy but also encompasses the reduction of solvents, purification materials, and energy consumption. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product, is a key metric. In the pharmaceutical industry, E-factors can be notoriously high, making the implementation of waste minimization strategies particularly impactful. researchgate.net

Table 1: Comparison of Idealized Synthetic Reactions by Atom Economy

| Reaction Type | General Example | Atom Economy | Waste Products |

|---|---|---|---|

| Addition | Diels-Alder Reaction | 100% | None |

| Substitution | Wittig Reaction | Often <50% | Stoichiometric phosphine (B1218219) oxide |

| Catalytic Ammoxidation | Toluene → Benzonitrile | High | Water |

This interactive table illustrates how reaction choice impacts atom economy. Catalytic routes are generally preferred for their efficiency and lower waste generation.

Use of Biocatalysis in Nitrile Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green chemistry. Enzymes operate under mild conditions (room temperature, neutral pH) and exhibit high selectivity, which can simplify purification processes and save energy. rsc.org

For nitrile-containing compounds, two main enzymatic pathways are of significant interest:

Nitrile Hydratase and Amidase System: This two-enzyme system first hydrates a nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid. rsc.org

Nitrilase: This enzyme directly converts a nitrile into a carboxylic acid in a single step by hydrolyzing the nitrile group. researchgate.net

These enzymatic transformations are particularly useful for converting nitriles into valuable carboxylic acids or amides under environmentally benign conditions, avoiding the harsh acidic or basic hydrolysis methods used in traditional chemistry. rsc.org

Furthermore, enzymes can be used for the synthesis of nitriles themselves. For example, aldoxime dehydratases can convert aldoximes into nitriles under mild conditions. nih.gov Another innovative approach uses the enzyme galactose oxidase, which can facilitate the transformation of alcohols directly into nitriles using air and ammonia, avoiding toxic cyanide reagents entirely. uva.nl This biocatalytic method demonstrates high atom efficiency and operates at low temperatures (30°C). uva.nl The application of such enzymes could provide a sustainable route to this compound from a corresponding substituted benzyl (B1604629) alcohol or aldoxime.

Table 2: Key Enzymes in Nitrile Metabolism for Green Chemistry

| Enzyme | Reaction Catalyzed | Advantages in Synthesis |

|---|---|---|

| Nitrilase | R-CN → R-COOH | Direct, one-step conversion to acid |

| Nitrile Hydratase | R-CN → R-CONH₂ | Selective production of amides |

| Amidase | R-CONH₂ → R-COOH | Mild hydrolysis of amides to acids |

| Aldoxime Dehydratase | R-CH=NOH → R-CN | Synthesis of nitriles from aldoximes |

Solvent-Free or Recyclable Solvent Systems

A major source of waste in the chemical industry is the use of volatile organic solvents (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Solvent-free reactions, or solid-state reactions, can lead to improved yields, reduced reaction times, and simplified work-up procedures. For example, a solvent-free method for converting aldoximes to nitriles using stannic chloride has been developed, offering an environmentally benign alternative to solvent-based processes. sphinxsai.com

When a solvent is necessary, the focus shifts to greener alternatives like water or recyclable solvent systems. Ionic liquids (ILs) are salts that are liquid at low temperatures and have negligible vapor pressure, making them recyclable and reducing air pollution. semanticscholar.org A green synthesis of benzonitrile has been demonstrated using an ionic liquid that acts as a co-solvent, catalyst, and phase separator, allowing for easy recovery and reuse. semanticscholar.orgrsc.org In this system, benzaldehyde (B42025) conversion and benzonitrile yield reached 100% at 120°C, and the ionic liquid was successfully recycled multiple times. rsc.org This methodology could be adapted for the synthesis of substituted benzonitriles like this compound.

Table 3: Comparison of Solvent Systems

| Solvent Type | Example(s) | Environmental Impact | Recyclability |

|---|---|---|---|

| Traditional Organic | Toluene, Dichloromethane | High (VOCs, toxic) | Often difficult/energy-intensive |

| Green Solvents | Water, Supercritical CO₂ | Low | High |

| Recyclable Systems | Ionic Liquids | Low volatility, but toxicity varies | High, can be designed for easy separation |

| Solvent-Free | Solid-state reaction | Minimal | Not applicable |

Energy Efficiency in Synthesis (e.g., Reduced Heating, Microwave Assistance)

Reducing energy consumption is another key aspect of green chemistry. This can be achieved by designing reactions that run at ambient temperature and pressure or by using alternative energy sources that are more efficient than conventional heating.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions with fewer byproducts. lew.ro This technology allows for efficient energy transfer directly to the reacting molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.